molecular formula C28H28FN3O4 B609678 NTRC-844 CAS No. 1811503-67-9

NTRC-844

Cat. No. B609678
M. Wt: 489.55
InChI Key: CFHHPKGFMMIMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NTRC-844 is a selective antagonist for the rat neurotensin receptor type 2 (NTS2).

Scientific Research Applications

  • Transcriptional Activation and Nitrogen Regulation

    • NTRC is identified as a key enhancer-binding protein, pivotal in activating transcription in response to nitrogen scarcity in bacteria. It activates transcription by catalyzing the formation of open complexes by RNA polymerase in an ATP-dependent reaction. The phosphorylated form of NTRC is essential for this activation, indicating a complex regulatory mechanism involving phosphorylation and energy transduction (Weiss et al., 1991).
  • Structural Insights and Protein Interactions

    • Studies have shown that NTRC's activity is contingent on its ability to form specific oligomeric structures. This oligomerization is necessary for its functional interaction with bacterial RNA polymerase, which in turn facilitates transcriptional activation. The unique oligomerization mechanism of NTRC, which contrasts with eukaryotic enhancer-binding proteins, has been a subject of significant research interest (Wyman et al., 1997).
  • Role in Cellular Metabolic Regulation

    • In addition to transcriptional activation, NTRC has been implicated in broader regulatory roles within the cell. For instance, studies have highlighted its involvement in controlling crucial metabolic pathways, particularly under conditions of nitrogen limitation. This regulatory role is evidenced in various bacterial species, underlining the conservation and importance of NTRC in bacterial nitrogen metabolism (Zimmer et al., 2000).
  • Applications in Genetic and Protein Studies

    • NTRC's well-characterized regulatory mechanism and its role in transcriptional activation make it a useful model in genetic and protein function studies. Its unique interaction with DNA and the phosphorylation-dependent activation provide insights into the complex interplay between genetic regulation and enzymatic activity in bacteria (Mettke et al., 1995).
  • Implications in Biotechnological Applications

    • The detailed understanding of NTRC's function and mechanism opens avenues for its application in biotechnology, particularly in the engineering of bacterial strains for specific nitrogen-related functions. This could potentially be exploited in agricultural biotechnology and environmental bioremediation where nitrogen metabolism plays a critical role.

properties

CAS RN

1811503-67-9

Product Name

NTRC-844

Molecular Formula

C28H28FN3O4

Molecular Weight

489.55

IUPAC Name

2-(1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamido)adamantane-2-carboxylic acid

InChI

InChI=1S/C28H28FN3O4/c1-36-25-5-3-2-4-22(25)24-15-23(31-32(24)21-8-6-20(29)7-9-21)26(33)30-28(27(34)35)18-11-16-10-17(13-18)14-19(28)12-16/h2-9,15-19H,10-14H2,1H3,(H,30,33)(H,34,35)

InChI Key

CFHHPKGFMMIMOJ-UHFFFAOYSA-N

SMILES

O=C(C1(NC(C2=NN(C3=CC=C(F)C=C3)C(C4=CC=CC=C4OC)=C2)=O)C(C5)CC6CC5CC1C6)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NTRC-844;  NTRC844;  NTRC 844

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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